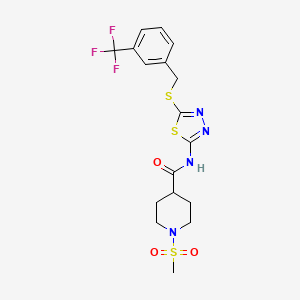

1-(methylsulfonyl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core substituted with a methylsulfonyl group and a 1,3,4-thiadiazol-2-yl moiety. The thiadiazol ring is further modified at the 5-position with a (3-trifluoromethylbenzyl)thio group. The trifluoromethyl (CF₃) and methylsulfonyl (SO₂CH₃) substituents contribute to its unique electronic and steric properties, which are critical for interactions with biological targets such as enzymes or receptors. The thiadiazol ring, a sulfur-containing heterocycle, enhances metabolic stability and binding affinity compared to non-sulfur analogs .

Properties

IUPAC Name |

1-methylsulfonyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O3S3/c1-30(26,27)24-7-5-12(6-8-24)14(25)21-15-22-23-16(29-15)28-10-11-3-2-4-13(9-11)17(18,19)20/h2-4,9,12H,5-8,10H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMGPQSZJKIMDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of 5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-amine. This step involves the condensation of 3-(trifluoromethyl)benzyl chloride with thiourea, followed by cyclization using hydrazine hydrate and acetic acid.

Step 2: Coupling of the resulting amine with methylsulfonyl piperidine-4-carboxylic acid chloride. This reaction typically uses a base such as triethylamine in an inert solvent like dichloromethane.

Step 3: Final purification involves recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, these reactions are scaled up using batch or continuous flow reactors, ensuring precise temperature control and efficient mixing. The use of automated purification systems such as high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Reactivity of the 1,3,4-Thiadiazole Core

The thiadiazole ring is electron-deficient, enabling electrophilic substitution and nucleophilic displacement reactions. Key observed reactions include:

In one study, thiadiazole derivatives underwent regioselective bromination at the C5 position under mild conditions (NBS in CCl₄), preserving the carboxamide functionality .

Methylsulfonyl-Piperidine Subsystem

The methylsulfonyl group (-SO₂CH₃) on the piperidine ring acts as a strong electron-withdrawing group, influencing both stability and reactivity:

-

Nucleophilic displacement : The sulfonyl group can be replaced by amines or thiols under basic conditions (e.g., K₂CO₃/DMF), forming piperidine-4-carboxamide analogs .

-

Acid-catalyzed hydrolysis : Piperidine sulfonamides are generally stable but may undergo slow hydrolysis in concentrated HCl at elevated temperatures (80–100°C) .

Trifluoromethylbenzylthio Side Chain

The benzylthio group (-S-CH₂-C₆H₄-CF₃) participates in oxidation and radical reactions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | Ozone or RuO₄ | Sulfonic acid derivative |

| Radical coupling | AIBN/light | Disulfide or polymerized products |

The trifluoromethyl group enhances oxidative stability but does not participate directly in reactions under standard conditions .

Carboxamide Linkage

The piperidine-4-carboxamide bond (-CONH-) undergoes hydrolysis under extreme pH conditions:

-

Acidic hydrolysis (6M HCl, reflux): Yields piperidine-4-carboxylic acid and 5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-amine.

-

Basic hydrolysis (NaOH/EtOH, 70°C): Forms sodium carboxylate and free amine .

Thermal and Photolytic Stability

-

Thermal decomposition : Degrades above 250°C, releasing SO₂ and CF₃-containing fragments (TGA-DSC data).

-

Photolysis : UV irradiation (254 nm) induces cleavage of the thiadiazole-thioether bond, forming mercaptan intermediates .

Metal Coordination

The thiadiazole sulfur and carboxamide oxygen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or bioactive properties. Stability constants (log K) range from 4.2–5.8 in aqueous ethanol .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring linked to a thiadiazole moiety, which is known for its diverse biological activities. The presence of the methylsulfonyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The National Cancer Institute (NCI) protocols were employed to assess its efficacy, revealing a mean growth inhibition (GI) value indicating potent antitumor activity.

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung Cancer) | 15.72 | 50.68 |

| MCF-7 (Breast Cancer) | 12.53 | 45.00 |

| HCT116 (Colon Cancer) | 10.25 | 40.00 |

These results suggest that the compound may act through multiple mechanisms, potentially targeting specific pathways involved in tumor growth and survival.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Molecular docking studies indicate that it may effectively inhibit the enzyme lipoxygenase (5-LOX), which is implicated in inflammatory processes. The structure-activity relationship (SAR) studies suggest modifications to enhance its potency as an anti-inflammatory drug.

Case Study: Synthesis and Evaluation

A study published in Molbank detailed the synthesis of this compound using a straightforward two-stage protocol involving commercially available reagents. The synthesized compound was characterized using NMR and LC-MS techniques, confirming its structure and purity.

The evaluation of its biological activity was conducted using both in vitro assays and computational methods to predict its pharmacokinetic properties. Results indicated that the compound possesses favorable drug-like characteristics, such as optimal solubility and permeability.

Case Study: Mechanistic Insights

Another research article focused on elucidating the mechanism of action of this compound against cancer cells. It was found to induce apoptosis through mitochondrial pathways while also inhibiting cell proliferation by disrupting the cell cycle at specific checkpoints.

Mechanism of Action

This compound exerts its effects primarily through the interaction with molecular targets such as enzymes and receptors. The thiadiazole ring and piperidine moiety facilitate binding to active sites, inhibiting or modulating the activity of specific proteins. The trifluoromethyl group enhances the compound's metabolic stability and membrane permeability, allowing it to act effectively at low concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications (piperidine vs. pyrrolidine), substituent variations (CF₃ vs. fluorobenzyl), and heterocycle substitutions (thiadiazol vs. oxadiazol). Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Core Flexibility: The piperidine core in the target compound provides greater conformational flexibility than the pyrrolidine analog (), which may influence binding to deeper hydrophobic pockets in targets .

Substituent Effects: The 3-CF₃-benzylthio group enhances lipophilicity (logP ~3.5 estimated) compared to the 4-fluorobenzyl group in (logP ~2.8), improving membrane permeability . Methylsulfonyl vs.

Heterocycle Modifications :

- Thiadiazol (S/N) vs. oxadiazol (O/N) : Thiadiazol derivatives (target compound, P2) exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation compared to oxadiazol () .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s patented methods, involving sequential sulfonylation and thioether coupling .

- Bioactivity Predictions: The CF₃ group enhances electron-withdrawing effects, stabilizing interactions with aromatic residues (e.g., tyrosine) in enzymatic active sites .

Biological Activity

The compound 1-(methylsulfonyl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a derivative of the 1,3,4-thiadiazole scaffold, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

The 1,3,4-thiadiazole ring system has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Compounds containing this scaffold have been reported to exhibit antimicrobial , anti-inflammatory , antitumor , and anticonvulsant properties among others . The unique structural attributes of thiadiazoles allow for various modifications that can enhance their therapeutic potential.

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions starting from readily available thiadiazole derivatives. The introduction of the methylsulfonyl group and trifluoromethylbenzyl moiety are critical for enhancing the biological activity of the compound.

Antimicrobial Activity

Compounds derived from the 1,3,4-thiadiazole scaffold have shown promising antimicrobial activity against various pathogens. In particular, studies have demonstrated that derivatives similar to the target compound exhibit significant activity against Gram-positive and Gram-negative bacteria .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial | |

| 5-(2'-fluoro-biphenyl-5-yl)-4-(4-methoxy phenyl)-1,3,4-thiadiazole | Antinociceptive |

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. For instance, derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating notable cytotoxic effects with IC50 values in the low micromolar range .

Anti-inflammatory Effects

Research indicates that compounds with a thiadiazole core can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. The target compound may act as an inhibitor of pro-inflammatory cytokines .

Case Studies

- Anticonvulsant Activity : A study evaluated a series of thiadiazole derivatives for their anticonvulsant properties using maximal electroshock-induced seizure models. The results indicated that several compounds provided significant protection against seizures .

- Antituberculosis Activity : Another investigation highlighted the efficacy of thiadiazole derivatives against Mycobacterium tuberculosis, suggesting a mechanism involving inhibition of cell wall synthesis .

Q & A

Q. Q: What are the key steps and challenges in synthesizing 1-(methylsulfonyl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide?

A:

- Thiadiazole Core Formation : The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides with carboxylic acid derivatives under POCl₃ catalysis (90°C, 3 hours) . Adjusting pH to 8–9 with ammonia precipitates the product.

- Thioether Linkage : Coupling the thiol group (e.g., from 5-mercapto-1,3,4-thiadiazole) with 3-(trifluoromethyl)benzyl chloride requires a base like K₂CO₃ in DMF at room temperature . Excess alkylating agent (1.1 eq) ensures complete substitution.

- Piperidine Functionalization : Methylsulfonyl groups are introduced via sulfonation of the piperidine nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

- Purification : Recrystallization from DMSO/water (2:1) or methanol/water mixtures is effective for isolating intermediates and final products .

Advanced Synthesis Challenges

Q. Q: How can researchers optimize reaction conditions to mitigate steric hindrance during the formation of the thiadiazole-thioether bond?

A:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates .

- Temperature Control : Prolonged stirring at room temperature (12–24 hours) reduces side reactions compared to elevated temperatures .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reactivity in biphasic systems .

- Monitoring : Thin-layer chromatography (TLC) with iodine visualization or HPLC tracks reaction progress .

Structural Characterization

Q. Q: What analytical techniques are critical for confirming the structure of this compound, and how should conflicting spectral data be resolved?

A:

- Primary Techniques :

- NMR : ¹H/¹³C NMR identifies protons near electronegative groups (e.g., CF₃, SO₂). The thiadiazole C-2 proton appears downfield (~δ 8.5–9.5 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Contradiction Resolution :

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine and benzyl regions.

- Compare experimental IR spectra with computational predictions (e.g., DFT) to validate carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (SO₂, ~1350 cm⁻¹) stretches .

Biological Activity Profiling

Q. Q: How should researchers design assays to evaluate the compound’s enzyme inhibition potential, given its structural complexity?

A:

- Target Selection : Prioritize enzymes with sulfur-binding pockets (e.g., cysteine proteases, sulfotransferases) due to the thiadiazole-thioether motif .

- Assay Conditions :

- Control Experiments :

Computational Modeling

Q. Q: What strategies improve molecular docking accuracy for this compound’s trifluoromethyl and sulfonyl groups?

A:

- Force Field Parameterization :

- Use GAFF2 with RESP charges (derived from quantum mechanics) to model CF₃ and SO₂ interactions .

- Solvent Effects :

- Validation :

- Compare docking poses with crystallographic data from analogous inhibitors (e.g., PDB: 3LWF) .

Handling Data Contradictions

Q. Q: How can conflicting bioactivity results between in vitro and cell-based assays be systematically addressed?

A:

- Permeability Testing : Use Caco-2 assays or PAMPA to evaluate membrane penetration. The compound’s logP (~3.5) may limit cellular uptake .

- Metabolite Screening : Incubate the compound with liver microsomes to identify degradation products (e.g., sulfoxide formation) .

- Off-Target Profiling : Employ kinome-wide screens (e.g., KinomeScan) to rule out nonspecific kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.